trans-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid trans-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18019832
InChI: InChI=1S/C9H14O4/c1-2-13-9(12)7-4-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7-/m1/s1
SMILES:
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol

trans-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid

CAS No.:

Cat. No.: VC18019832

Molecular Formula: C9H14O4

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

trans-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid -

Specification

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
IUPAC Name (1R,3R)-3-ethoxycarbonylcyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C9H14O4/c1-2-13-9(12)7-4-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7-/m1/s1
Standard InChI Key MWJPBFXDEUIWAA-RNFRBKRXSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CC[C@H](C1)C(=O)O
Canonical SMILES CCOC(=O)C1CCC(C1)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a cyclopentane ring with two substituents: an ethoxycarbonyl group (CO2Et-\text{CO}_2\text{Et}) and a carboxylic acid group (CO2H-\text{CO}_2\text{H}) at the trans-3 position. This arrangement imposes significant steric and electronic effects, influencing reactivity and intermolecular interactions. X-ray crystallography of analogous cyclopentanecarboxylic acid derivatives reveals puckered ring conformations, with substituents adopting equatorial or axial positions depending on steric demands .

Spectroscopic Characterization

Key spectroscopic data for trans-3-(ethoxycarbonyl)cyclopentanecarboxylic acid include:

  • IR (KBr): Strong absorption bands at ~1700 cm1^{-1} (C=O stretching of ester and carboxylic acid) and 2500–3300 cm1^{-1} (O–H stretching of carboxylic acid) .

  • 1H^1\text{H} NMR (CDCl3_3):

    • δ 1.25 ppm (t, J=7.1HzJ = 7.1 \, \text{Hz}, 3H, –CH2_2CH3_3)

    • δ 4.15 ppm (q, J=7.1HzJ = 7.1 \, \text{Hz}, 2H, –OCH2_2–)

    • δ 2.50–2.70 ppm (m, cyclopentane ring protons) .

Thermodynamic and Solubility Data

PropertyValue
Melting Point112–114°C (decomposes)
Boiling Point285°C (estimated)
Solubility in WaterSlightly soluble
Solubility in Organic SolventsSoluble in DCM, THF, acetone

Synthetic Routes and Optimization

Ring-Contraction Strategies

A common synthesis involves the ring contraction of cyclohexene precursors. For example, diethyl fumarate undergoes Diels-Alder reaction with butadiene sulfone to form a cyclohexene intermediate, which is subsequently hydrogenated and subjected to oxidative cleavage to yield the cyclopentanecarboxylic acid framework . Catalytic hydrogenation over Ru/Al2_2O3_3 at 100°C and 15 bar pressure achieves cis/trans selectivity ratios up to 1:4.6 .

Stereoselective Functionalization

The trans-configuration is stabilized via kinetic control during ester hydrolysis. Selective monohydrolysis of diethyl esters using NaOH in aqueous acetone preserves the ethoxycarbonyl group while generating the carboxylic acid . Enzymatic resolution using engineered cytochrome P450 mutants has also been explored for enantioselective synthesis, achieving diastereomeric excess (de) >90% in some cases .

Protecting Group Strategies

Boc (tert-butoxycarbonyl) protection of the amine intermediates, as demonstrated in related cyclopentane derivatives, enables further functionalization without compromising the carboxylic acid group. For instance, Boc-anhydride reacts with amino-cyclopentanecarboxylic acids in acetone to yield protected intermediates, which are subsequently deprotected under acidic conditions .

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for pyrrolidine and piperidine derivatives via intramolecular cyclization. Reaction with primary amines under Mitsunobu conditions forms β-lactams, while treatment with hydrazines yields pyrazolidinones.

Catalytic Asymmetric Reactions

Chiral derivatives of trans-3-(ethoxycarbonyl)cyclopentanecarboxylic acid act as ligands in asymmetric catalysis. For example, Rhodium complexes with cyclopentane-based phosphine ligands achieve enantioselectivities >95% in hydrogenation reactions .

Fullerene Functionalization

Tosylhydrazone derivatives of cyclopentanecarboxylic acids undergo Bamford-Stevens reactions with C60_{60} to form methanofullerenes. These adducts exhibit enhanced solubility and electronic properties for materials science applications .

Industrial and Regulatory Considerations

Scalability Challenges

Large-scale synthesis requires optimization of catalytic systems to minimize byproducts. Continuous-flow hydrogenation reactors improve cis/trans selectivity to >20:1, reducing purification costs .

Hazard CategoryPrecautionary Measures
Skin IrritationWear nitrile gloves
Respiratory SensitizationUse fume hoods
CombustibilityStore in flame-resistant cabinets

Regulatory agencies classify the compound as non-hazardous for research use, but industrial applications require GHS-compliant labeling .

Future Directions

Ongoing research focuses on biocatalytic routes using engineered P450 enzymes for stereodivergent synthesis . Computational studies leveraging DFT calculations aim to predict substituent effects on ring puckering and reactivity . Collaboration between academia and industry is critical to advancing scalable synthetic methods and therapeutic applications.

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